Cas no 2377610-28-9 (4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester structure](https://ja.kuujia.com/scimg/cas/2377610-28-9x500.png)
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester
- 2-(4-((Ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- インチ: 1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3
- InChIKey: UGANQQOTJSMEJZ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(CS(CC)(=O)=O)C=C1
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM560078-1g |
2-(4-((Ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377610-28-9 | 95%+ | 1g |
$1387 | 2023-03-10 | |
A2B Chem LLC | AZ93214-5g |
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester |
2377610-28-9 | 96% | 5g |
$1642.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247241-5g |
2-(4-((Ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377610-28-9 | 98% | 5g |
¥33520 | 2023-04-14 | |
Chemenu | CM560078-5g |
2-(4-((Ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377610-28-9 | 95%+ | 5g |
$3684 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247241-1g |
2-(4-((Ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377610-28-9 | 98% | 1g |
¥10818 | 2023-04-14 | |
A2B Chem LLC | AZ93214-1g |
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester |
2377610-28-9 | 96% | 1g |
$608.00 | 2024-04-20 |
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol esterに関する追加情報
Introduction to 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester (CAS No. 2377610-28-9)
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester, with the CAS number 2377610-28-9, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique structural features and potential applications in various chemical reactions and biological systems.
The molecular structure of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester consists of a phenylboronic acid moiety linked to an ethanesulfonyl group via a methyl bridge, and the entire structure is protected by a pinacol ester. This configuration imparts several advantageous properties, such as enhanced stability, solubility, and reactivity, making it an attractive building block for synthetic chemists.
In recent years, the use of boronic acids and their derivatives has become increasingly prevalent in the development of new materials and pharmaceuticals. The boronic acid functional group is known for its ability to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules, including those with therapeutic potential. The presence of the ethanesulfonyl group in 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester further enhances its utility by providing additional reactivity and selectivity in these coupling reactions.
The pinacol ester protecting group is particularly noteworthy for its stability under a wide range of reaction conditions. This stability ensures that the boronic acid moiety remains intact until it is needed for a specific reaction step, thereby improving the overall efficiency and yield of synthetic processes. The ability to control the reactivity of boronic acids through the use of protecting groups like pinacol esters has been a significant advancement in organic synthesis.
Recent studies have explored the application of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a key intermediate in the preparation of novel antiviral agents and anticancer drugs. The ethanesulfonyl group has been shown to improve the pharmacokinetic properties of these compounds, such as their solubility and metabolic stability, which are crucial for their effectiveness as therapeutic agents.
In addition to its applications in medicinal chemistry, 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester has also found use in materials science. The unique electronic properties of boronic acids make them suitable for the development of functional materials with applications in areas such as catalysis, sensing, and energy storage. For example, this compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties.
The synthetic accessibility of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester has been another factor contributing to its popularity. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. These methods typically involve the reaction of phenylboronic acid with ethanesulfonyl chloride followed by protection with pinacol. The robustness and scalability of these synthetic protocols ensure that this compound can be readily obtained for various applications.
In conclusion, 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester (CAS No. 2377610-28-9) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and favorable properties make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new uses and improvements for this compound, it is likely to remain a key player in the development of innovative chemical solutions.
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